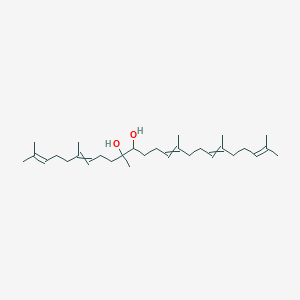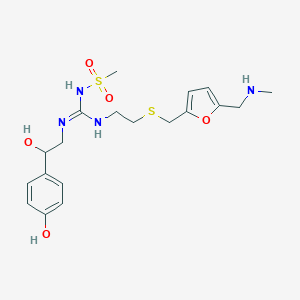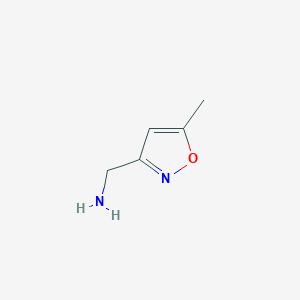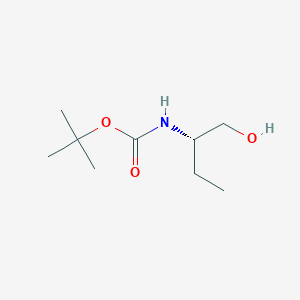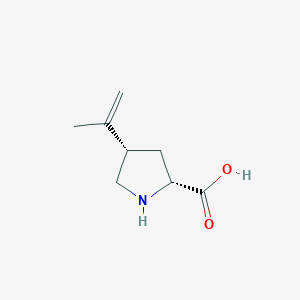
(2R,4S)-4-Prop-1-en-2-ylpyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4S)-4-Prop-1-en-2-ylpyrrolidine-2-carboxylic acid, commonly known as pipecolic acid, is a non-proteinogenic amino acid found in various biological systems. It is an essential component of the human nervous system, where it acts as a neurotransmitter. Pipecolic acid has also been found to play a crucial role in the immune system and has been linked to various physiological and biochemical processes.
科学研究应用
Pipecolic acid has been extensively studied for its role in the central nervous system. It has been found to act as a neurotransmitter and has been linked to various neurological disorders, including epilepsy, schizophrenia, and Alzheimer's disease. Pipecolic acid has also been found to play a crucial role in the immune system, where it acts as an immunomodulator. It has been linked to various autoimmune diseases, including lupus, rheumatoid arthritis, and multiple sclerosis.
作用机制
The mechanism of action of pipecolic acid is not fully understood. However, it is believed to act as a neurotransmitter by binding to specific receptors in the brain. It has been found to activate the GABAergic system, which is responsible for inhibiting neuronal activity. Pipecolic acid has also been found to modulate the immune system by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
Pipecolic acid has been found to have various biochemical and physiological effects. It has been linked to the regulation of neurotransmitter release, the inhibition of neuronal activity, and the modulation of the immune system. Pipecolic acid has also been found to play a crucial role in the metabolism of lysine and arginine, two essential amino acids.
实验室实验的优点和局限性
Pipecolic acid has several advantages for lab experiments. It is readily available and can be synthesized using various methods. Pipecolic acid is also stable and can be stored for extended periods. However, pipecolic acid has some limitations for lab experiments. It is relatively expensive, and its purity can be challenging to maintain. Pipecolic acid can also be toxic in high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of pipecolic acid. One area of research is the role of pipecolic acid in neurological disorders. Further studies are needed to understand the mechanism of action of pipecolic acid and its potential therapeutic applications. Another area of research is the role of pipecolic acid in the immune system. Further studies are needed to understand the immunomodulatory effects of pipecolic acid and its potential use in the treatment of autoimmune diseases. Additionally, the development of new synthesis methods for pipecolic acid could lead to more efficient and cost-effective production.
合成方法
Pipecolic acid can be synthesized through various methods, including the Strecker synthesis, the Gabriel synthesis, and the Hofmann degradation. The Strecker synthesis involves the reaction between an aldehyde or ketone and ammonia, followed by the addition of hydrocyanic acid. The Gabriel synthesis involves the reaction between phthalimide and potassium hydroxide, followed by the addition of an alkyl halide. The Hofmann degradation involves the reaction between an amide and sodium hypochlorite, followed by the addition of sodium hydroxide. However, the most commonly used method for the synthesis of pipecolic acid is the catalytic hydrogenation of L-pipecolinic acid.
属性
CAS 编号 |
150821-48-0 |
|---|---|
产品名称 |
(2R,4S)-4-Prop-1-en-2-ylpyrrolidine-2-carboxylic acid |
分子式 |
C8H13NO2 |
分子量 |
155.19 g/mol |
IUPAC 名称 |
(2R,4S)-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c1-5(2)6-3-7(8(10)11)9-4-6/h6-7,9H,1,3-4H2,2H3,(H,10,11)/t6-,7-/m1/s1 |
InChI 键 |
ZHJAYBVPHIYUEA-RNFRBKRXSA-N |
手性 SMILES |
CC(=C)[C@@H]1C[C@@H](NC1)C(=O)O |
SMILES |
CC(=C)C1CC(NC1)C(=O)O |
规范 SMILES |
CC(=C)C1CC(NC1)C(=O)O |
同义词 |
D-Proline, 4-(1-methylethenyl)-, cis- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine](/img/structure/B136155.png)

